molecular formula C20H16ClFN2O3 B2409871 N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-00-4

N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2409871
CAS No.: 1005300-00-4
M. Wt: 386.81
InChI Key: UIWQQBHTMPZNNP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClFN2O3 and its molecular weight is 386.81. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O3/c1-27-18-8-7-14(21)11-17(18)23-19(25)16-6-3-9-24(20(16)26)12-13-4-2-5-15(22)10-13/h2-11H,12H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWQQBHTMPZNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H15ClFN3O3C_{19}H_{15}ClFN_{3}O_{3} and a molecular weight of approximately 387.8 g/mol. Its structure features a dihydropyridine core with various functional groups that may influence its biological activity, including:

  • Chloro Group : Enhances lipophilicity and may influence receptor interactions.
  • Methoxy Group : Can affect solubility and biological activity.
  • Fluorobenzyl Moiety : May enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that compounds with similar structures can act on multiple pathways, including:

  • Inhibition of Enzymatic Activity : Potential inhibition of myeloperoxidase (MPO), which has implications in inflammatory and autoimmune disorders .
  • Antiproliferative Effects : Similar compounds have shown significant antiproliferative activity against cancer cell lines, indicating potential use in oncology .

Antiproliferative Activity

Research evaluating the antiproliferative effects of related compounds indicates that this class of compounds can effectively inhibit the growth of various cancer cell lines. For instance, studies have reported IC50 values in the nanomolar range against L1210 mouse leukemia cells, showcasing their potency .

Inhibition of Myeloperoxidase

A study highlighted the design and synthesis of N1-substituted compounds that act as potent inhibitors of MPO. The lead compound demonstrated robust inhibition in vivo, suggesting that this compound may also exhibit similar properties .

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

  • Cancer Treatment : In vitro studies have shown that derivatives with similar structural features exhibit significant antiproliferative activity against breast, colon, and lung cancer cell lines.
  • Inflammatory Disorders : Preclinical evaluations suggest that this compound could serve as a lead for developing MPO inhibitors for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key characteristics:

Compound NameMolecular FormulaIC50 (µM)Target Activity
Compound AC19H15ClFN3O30.05Antiproliferative
Compound BC18H14ClFN3O30.10MPO Inhibition
Compound CC19H16ClFNO40.15Antimicrobial

Scientific Research Applications

Physical Properties

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant antimicrobial activity. For instance, related chloro-substituted benzamides have shown efficacy against various bacterial strains and fungi, comparable to established antibiotics such as isoniazid and fluconazole .

Anticancer Activity

Compounds with a similar structural framework have been investigated for their anticancer properties. Dihydropyridine derivatives have demonstrated potential as inhibitors of histone acetyltransferases, which are implicated in cancer progression . The ability to modulate epigenetic factors makes these compounds promising candidates for further development in cancer therapeutics.

Neuroprotective Effects

There is emerging evidence that dihydropyridine derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. Studies suggest that these compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Study 1: Antimicrobial Screening

A study evaluating a series of chloro-substituted benzamides found that compounds structurally related to this compound displayed significant activity against mycobacterial and fungal strains. The structure-activity relationship indicated that the presence of electron-withdrawing groups enhanced antimicrobial potency .

Study 2: Anticancer Research

In another investigation focusing on the anticancer potential of dihydropyridine derivatives, researchers identified that certain modifications led to increased inhibition of histone acetyltransferases. This suggests that this compound could be explored further as a therapeutic agent in oncology .

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